molecular formula C6H6ClF3O2 B14417765 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate CAS No. 82989-69-3

1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate

Cat. No.: B14417765
CAS No.: 82989-69-3
M. Wt: 202.56 g/mol
InChI Key: MGLYXMUTEJQZEQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is an organic compound that features both trifluoromethyl and chloroalkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 2-chloroprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The chloroalkene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoropropan-2-yl chloroformate: Similar in structure but with a chloroformate group instead of a chloroalkene.

    1,1,1-Trifluoro-2-propanol: A simpler alcohol derivative with similar trifluoromethyl functionality.

    (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a hydrazine group instead of a chloroalkene .

Uniqueness

1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is unique due to its combination of trifluoromethyl and chloroalkene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

82989-69-3

Molecular Formula

C6H6ClF3O2

Molecular Weight

202.56 g/mol

IUPAC Name

1,1,1-trifluoropropan-2-yl 2-chloroprop-2-enoate

InChI

InChI=1S/C6H6ClF3O2/c1-3(7)5(11)12-4(2)6(8,9)10/h4H,1H2,2H3

InChI Key

MGLYXMUTEJQZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC(=O)C(=C)Cl

Origin of Product

United States

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